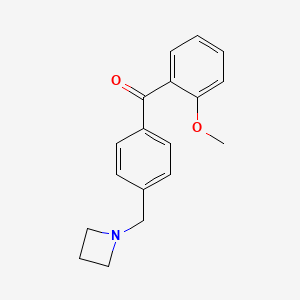

4'-Azetidinomethyl-2-methoxybenzophenone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound "4'-Azetidinomethyl-2-methoxybenzophenone" is not directly mentioned in the provided papers. However, the papers discuss related azetidinone derivatives with potential antitumor and antioxidant activities. Azetidinones, also known as β-lactams, are a class of four-membered cyclic amides that have garnered interest due to their biological activities, particularly as antitumor agents targeting tubulin . The synthesis and structural analysis of these compounds provide insights into their potential therapeutic applications.

Synthesis Analysis

The synthesis of azetidinone derivatives is highlighted in the papers, where different substituents on the azetidinone ring are explored for their biological activities. For instance, the synthesis of 3-phenoxy-1,4-diarylazetidin-2-ones has led to the discovery of compounds with potent antiproliferative properties, such as the derivatives 78b and 90b . Another study reports the synthesis of isomers of 1-(4-methoxyphenyl)-3-phenoxy-4-methylthio-4-methoxyimino-2-azetidinone, with a detailed X-ray structural investigation of one of the isomers . These syntheses involve complex organic reactions and are typically followed by purification and characterization of the compounds.

Molecular Structure Analysis

The molecular structure of azetidinone derivatives is crucial for their biological activity. X-ray crystallography studies have been used to determine the solid-state structure of these compounds, revealing the importance of the torsional angle between phenyl rings and the optimal trans configuration for antiproliferative activity . The molecular modeling of phenolic bis-azobenzene derivatives, which are structurally related to azetidinones, has been performed using DFT geometry optimization, indicating a planar structure that correlates well with X-ray crystallographic data .

Chemical Reactions Analysis

The chemical reactivity of azetidinone derivatives is influenced by their molecular structure. The papers discuss the interaction of these compounds with biological targets, such as the colchicine-binding site on β-tubulin, which is critical for their antitumor activity . The antioxidant activity of phenolic bis-azobenzene derivatives has also been investigated, showing that certain methoxy derivatives exhibit higher activity, which is attributed to their chemical structure and reactivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of azetidinone derivatives, such as solubility, stability, and melting points, are not explicitly discussed in the provided papers. However, these properties are typically characterized during the synthesis and biochemical evaluation of new compounds. The papers do mention the use of spectral analyses (IR, NMR, UV-Visible) to characterize the chemical structures of synthesized compounds . Additionally, the interaction of these compounds with tubulin and their effects on microtubular structure in cells suggest that their physical properties are conducive to cellular uptake and interaction with biological macromolecules .

Eigenschaften

IUPAC Name |

[4-(azetidin-1-ylmethyl)phenyl]-(2-methoxyphenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO2/c1-21-17-6-3-2-5-16(17)18(20)15-9-7-14(8-10-15)13-19-11-4-12-19/h2-3,5-10H,4,11-13H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWWSTUFJPOEWLJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)C2=CC=C(C=C2)CN3CCC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40642786 |

Source

|

| Record name | {4-[(Azetidin-1-yl)methyl]phenyl}(2-methoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40642786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

898777-34-9 |

Source

|

| Record name | {4-[(Azetidin-1-yl)methyl]phenyl}(2-methoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40642786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.